![molecular formula C10H20N2 B1420792 8-Ethyl-2,8-diazaspiro[4.5]decane CAS No. 1217862-87-7](/img/structure/B1420792.png)

8-Ethyl-2,8-diazaspiro[4.5]decane

Overview

Description

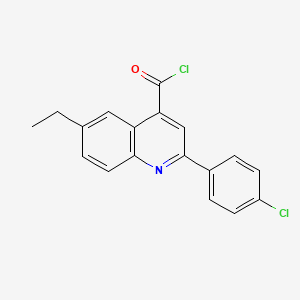

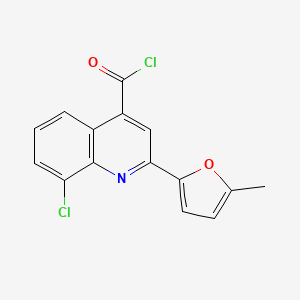

“8-Ethyl-2,8-diazaspiro[4.5]decane” is a chemical compound with the molecular formula C10H20N2 . It has been studied as a selective TYK2/JAK1 inhibitor, which has shown therapeutic potential in many human diseases .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using its InChI code: 1S/C11H20N2O2/c1-2-13-5-3-11(4-6-13)8-12-7-9(11)10(14)15/h9,12H,2-8H2,1H3,(H,14,15) . Further structural analysis can be performed using computational chemistry tools .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure. It has a molecular weight of 140.226 Da .Scientific Research Applications

Supramolecular Arrangements

- Research has described the preparation of various diazaspiro[4.5]decane derivatives, including 8-butoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane and others, highlighting their role in supramolecular arrangements. The study focused on the relationship between molecular and crystal structures, with crystallographic analysis indicating solvent-free crystals and the impact of substituents on the cyclohexane ring in these arrangements (Graus et al., 2010).

Anticonvulsant Agents

- A series of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives were synthesized and evaluated for their anticonvulsant activity. The research found that many of these compounds were active in maximal electroshock seizure (MES) tests, with some showing significant protective effects on seizure (Madaiah et al., 2012).

Antihypertensive Activity

- A study on the synthesis of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones explored their potential as antihypertensive agents. The research identified compounds with significant activity in lowering blood pressure, suggesting the potential of these compounds in developing new hypertension treatments (Caroon et al., 1981).

Crystallographic Studies

- The crystal structure of the title compound, which includes a diazaspiro[4.5]decane derivative, was analyzed to understand its molecular arrangement. The study provided insights into the conformation of the rings and the intermolecular hydrogen bonds in the crystal structure (Rohlíček et al., 2010).

Muscarinic Agonists

- Research focused on synthesizing a series of spirooxazolidine-2,4-dione derivatives related to muscarinic agonists. The compounds were evaluated as cholinergic agents in vitro and in vivo, revealing specific structural requirements for muscarinic activity in this class of compounds (Tsukamoto et al., 1993).

sEH Inhibitors for Hypertension

- A study identified 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as potent inhibitors of soluble epoxide hydrolase (sEH), showing effectiveness in treating hypertension. These findings indicate the therapeutic potential of these compounds in managing blood pressure (Kato et al., 2013).

NMR Characterization

- Research on the relative configuration of various diazaspiro[4.5]decanes using NMR analysis was conducted, providing important insights into the structural aspects of these compounds (Guerrero-Alvarez et al., 2004).

Radioprotective Properties

- A study explored the synthesis of a quinuclidine derivative with potential radioprotective properties, highlighting the diverse applications of diazaspiro compounds in pharmacology (Shapiro et al., 1968).

Non-Peptide Tachykinin NK2 Receptor Antagonists

- Research on the synthesis of spiropiperidines and their NK2 receptor affinities was conducted. These compounds demonstrated potent antagonist activity, suggesting their potential use in respiratory disorders (Smith et al., 1995).

Antibacterial and Antifungal Agents

- A series of ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates was synthesized and evaluated for antimicrobial activities. This research indicates the potential of diazaspiro compounds in developing new antibacterial and antifungal agents (Thanusu et al., 2011).

Mechanism of Action

Target of Action

The primary target of the compound 8-Ethyl-2,8-diazaspiro[4.5]decane is the receptor interaction protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death .

Mode of Action

This compound interacts with RIPK1 by inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway, thereby preventing cell death .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the necroptosis pathway . By inhibiting RIPK1, the compound prevents the downstream effects of this pathway, which include inflammation and cell death .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of RIPK1 and the prevention of necroptosis . This results in a decrease in inflammation and cell death, which can have therapeutic potential in various diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Additionally, the use of non-sparking tools is recommended to prevent fire caused by electrostatic discharge steam .

Biochemical Analysis

Biochemical Properties

8-Ethyl-2,8-diazaspiro[4.5]decane plays a significant role in biochemical reactions, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). This compound interacts with RIPK1 by binding to its active site, thereby inhibiting its kinase activity . This interaction is crucial in modulating necroptosis, a form of programmed cell death. Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in necroptosis. By inhibiting RIPK1, this compound prevents the activation of downstream signaling molecules such as RIPK3 and MLKL, thereby inhibiting necroptosis . This compound also affects gene expression and cellular metabolism, leading to changes in cell function and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of RIPK1, resulting in the inhibition of its kinase activity . This inhibition prevents the phosphorylation of RIPK3 and the subsequent activation of MLKL, which are key steps in the necroptosis pathway . Additionally, this compound may interact with other biomolecules, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound remains stable under standard laboratory conditions and retains its inhibitory activity over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting necroptosis and promoting cell survival .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits RIPK1 activity and prevents necroptosis without causing significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity and off-target effects . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse outcomes .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites may further interact with cellular targets, contributing to the overall effects of the compound on cellular function and metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . Once inside the cell, the compound is distributed to various cellular compartments, where it exerts its effects on target biomolecules . The localization and accumulation of this compound within specific tissues and organs are critical for its therapeutic efficacy and safety .

Subcellular Localization

This compound is localized within specific subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . These modifications direct the compound to specific organelles, where it interacts with target biomolecules and exerts its effects on cellular processes .

properties

IUPAC Name |

8-ethyl-2,8-diazaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-12-7-4-10(5-8-12)3-6-11-9-10/h11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJYTUPXMFMNOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2(CCNC2)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

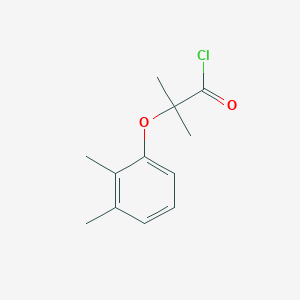

![5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1420718.png)

![3-[(3-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420724.png)

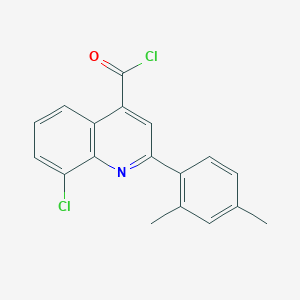

![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420725.png)

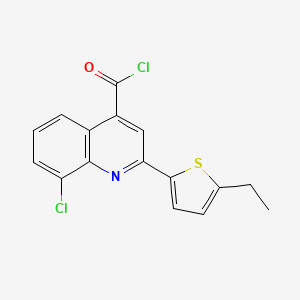

![5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420727.png)

![5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1420728.png)